

Spectroscopic Analysis of 2,6-Dichlorobenzyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dichlorobenzyl chloride

Cat. No.: B165760

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This guide provides a comprehensive overview of the spectroscopic data for **2,6-Dichlorobenzyl chloride** (CAS No. 2014-83-7), a crucial reagent and intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure and Properties

- IUPAC Name: 1,3-dichloro-2-(chloromethyl)benzene[1]
- Synonyms: α ,2,6-Trichlorotoluene
- Molecular Formula: $C_7H_5Cl_3$ [1][2]
- Molecular Weight: 195.47 g/mol
- Appearance: White powder[2]
- Melting Point: 36-39 °C[2]
- Boiling Point: 117-119 °C at 14 mmHg[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,6-Dichlorobenzyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (400 MHz, CDCl_3)[3]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.3	m	3H	Aromatic protons
~4.8	s	2H	CH_2Cl protons

^{13}C NMR[1][4]

Chemical Shift (ppm)	Assignment
~136	C-Cl (Ar)
~132	C- CH_2Cl (Ar)
~130	CH (Ar)
~129	CH (Ar)
~43	CH_2Cl

Note: Specific peak assignments for ^{13}C NMR require further 2D NMR analysis, but the approximate regions are provided based on typical chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (aliphatic)
~1580-1450	Strong	C=C stretch (aromatic ring)
~800-600	Strong	C-Cl stretch

Note: Data is based on typical IR absorption regions for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

m/z	Relative Intensity	Assignment
194	High	[M] ⁺ (Molecular ion, ³⁵ Cl ₃)
196	Moderate	[M+2] ⁺ (Isotope peak, ³⁵ Cl ₂ ³⁷ Cl)
198	Low	[M+4] ⁺ (Isotope peak, ³⁵ Cl ³⁷ Cl ₂)
159	High	[M-Cl] ⁺
161	High	[M-Cl] ⁺ (Isotope peak)
124	Moderate	[M-Cl-Cl] ⁺

Note: The presence of multiple chlorine atoms leads to a characteristic isotopic pattern.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2,6-Dichlorobenzyl chloride**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the sample height in the tube is adequate for the spectrometer being used.

^1H NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual CHCl_3 peak at 7.26 ppm.
- Integrate the peaks and determine the multiplicities.

^{13}C NMR Acquisition:

- Using the same sample, switch the spectrometer to the ^{13}C channel.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .^{[5][6]}
- Process the FID with a Fourier transform, phase correction, and baseline correction.

- Reference the spectrum to the CDCl_3 triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

- Ensure the ATR crystal is clean. Record a background spectrum.
- Place a small amount of solid **2,6-Dichlorobenzyl chloride** onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum.
- Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

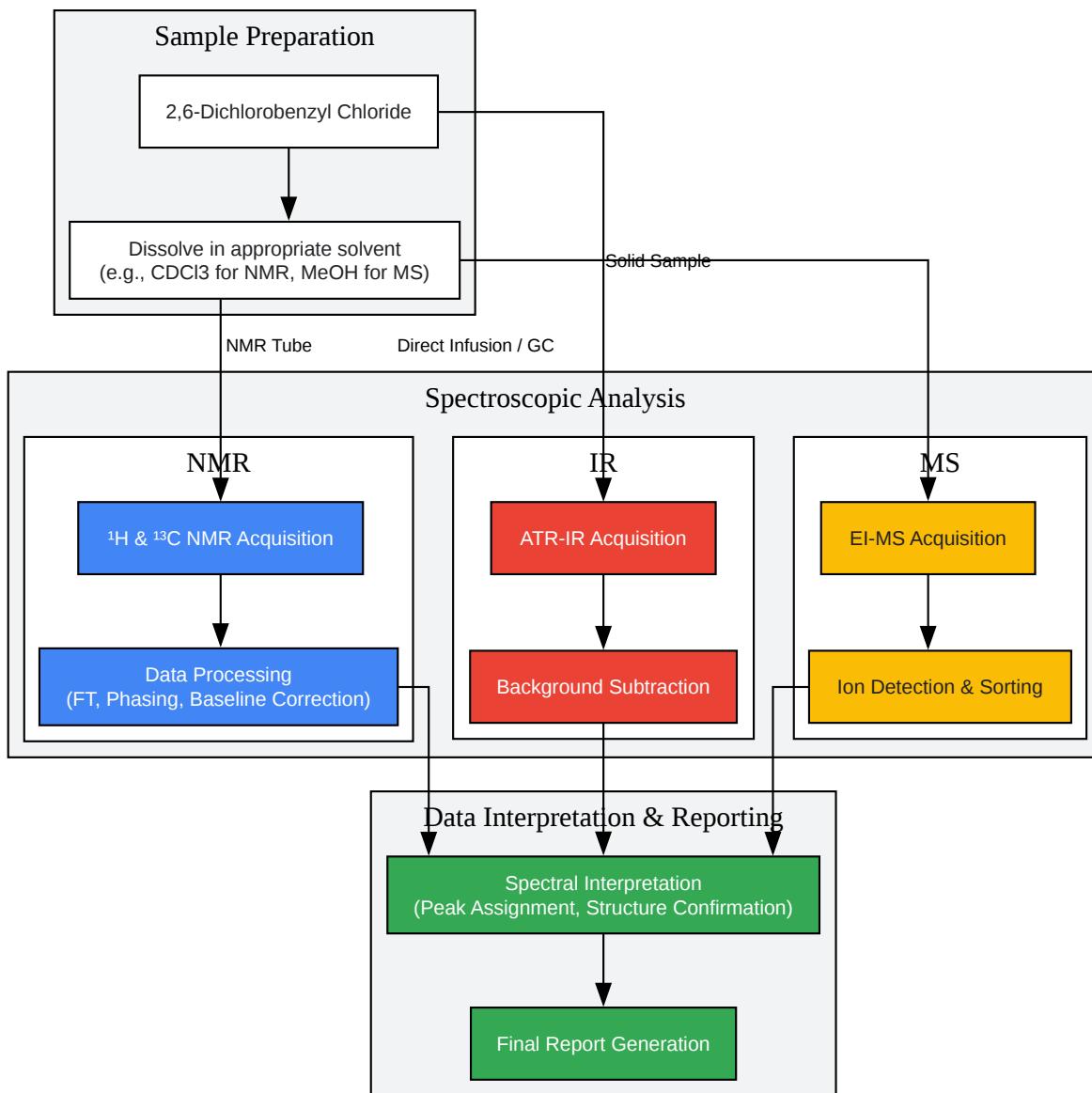
Mass Spectrometry

Electron Ionization (EI) Method:

- Dissolve a small amount of **2,6-Dichlorobenzyl chloride** in a volatile organic solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.^[7]
- Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.^{[8][9]}
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.^{[8][10]}
- The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,6-Dichlorobenzyl chloride**.



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General workflow for spectroscopic analysis.

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